molecular formula C12H14INO2 B7859787 N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide

N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide

Cat. No.: B7859787
M. Wt: 331.15 g/mol
InChI Key: AAIQFXJXHOTAPL-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide is a chemical compound characterized by its unique structure, which includes a cyclopropylmethyl group attached to an acetamide moiety, and a 4-iodophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide typically involves the reaction of cyclopropylmethylamine with 4-iodophenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide can undergo various chemical reactions, including:

  • Oxidation: The iodine atom in the phenoxy group can be oxidized to form iodoarenes.

  • Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a phenol derivative.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

  • Substitution: Nucleophiles like alkyl halides or aryl halides, along with a base, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Iodoarenes

  • Reduction: Phenol derivatives

  • Substitution: Alkyl or aryl-substituted phenol derivatives

Scientific Research Applications

N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(cyclopropylmethyl)glycine

  • N-(cyclopropylmethyl)propan-1-amine

  • N-(cyclopropylmethyl)phenylacetamide

Uniqueness: N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide is unique due to its specific structural features, such as the presence of the iodine atom and the phenoxy group

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-10-3-5-11(6-4-10)16-8-12(15)14-7-9-1-2-9/h3-6,9H,1-2,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIQFXJXHOTAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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